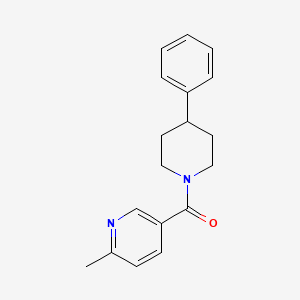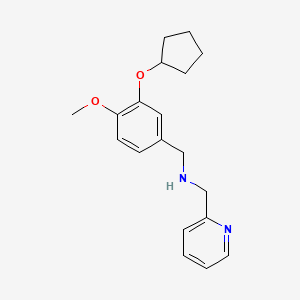
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a member of the piperidine family of compounds. MPMP has been found to have various biochemical and physiological effects and is currently being studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of MPMP involves its binding to the dopamine D2 receptor. MPMP has a high affinity for this receptor and acts as a partial agonist. This means that MPMP can activate the receptor but not to the same extent as dopamine. The binding of MPMP to the dopamine D2 receptor leads to an increase in dopamine release, which can have various effects on the brain.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. MPMP has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, MPMP has been found to have analgesic effects, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPMP in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, MPMP is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use in research. However, one of the limitations of using MPMP is its potential for abuse. MPMP has been shown to have psychoactive effects and may be addictive.
Direcciones Futuras
There are several future directions for research on MPMP. One potential direction is the development of new compounds that have similar properties to MPMP but with fewer potential side effects. Additionally, further research is needed to determine the potential therapeutic uses of MPMP in the treatment of neurological and psychiatric disorders. Finally, more studies are needed to determine the long-term effects of MPMP use and its potential for abuse.
Métodos De Síntesis
The synthesis of MPMP involves the reaction of 3-Acetyl-6-methylpyridine with 4-Phenylpiperidine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of MPMP is high, and the purity of the compound can be easily achieved through various purification techniques.
Aplicaciones Científicas De Investigación
MPMP has been found to have various applications in scientific research. One of the primary applications of MPMP is in the field of neuroscience. MPMP has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various neurological disorders. MPMP has also been used to study the effects of dopamine on the brain and its potential use in the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKHZRMJVYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)




![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)